

The Multifaceted Chemistry of H Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid
Cat. No.:	B1199971

[Get Quote](#)

An In-depth Exploration of 1-amino-8-hydroxynaphthalene-3,6-disulphonic acid for Researchers and Drug Development Professionals

Introduction

1-amino-8-hydroxynaphthalene-3,6-disulphonic acid, a key organic compound, is a cornerstone in various chemical industries. Its versatile structure, characterized by amino, hydroxyl, and sulphonic acid functional groups on a naphthalene backbone, allows for a wide range of chemical reactions and applications. This guide provides a detailed overview of its nomenclature, chemical and physical properties, synthesis, and diverse applications, with a particular focus on its role in the synthesis of azo dyes.

Nomenclature and Identification

Precise identification of chemical compounds is critical for scientific research and industrial applications. 1-amino-8-hydroxynaphthalene-3,6-disulphonic acid is known by a variety of synonyms and identifiers across different databases and suppliers.

The most commonly used name for this compound is H acid.^{[1][2][3]} Its systematic IUPAC name is 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid.^{[1][3][4]} The Chemical Abstracts Service (CAS) has assigned the registry number 90-20-0 to this compound.^{[1][2][3][5][6]}

A comprehensive list of its synonyms is provided in the table below for easy reference.

Synonym	Source
H Acid	[2] [3] [7]
4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid	[1] [3] [5]
8-Amino-1-naphthol-3,6-disulfonic acid	[1] [3]
1-Amino-8-naphthol-3,6-disulphonicacid	[1] [6] [8]
1-Naphthol-8-amino-3,6-disulfonicacid	[1] [3] [8]
4-Amino-5-hydroxynaphthalene-2,7-disulphonic acid	[2] [9]
1-Amino-3,6-disulfo-8-naphthol	[2]
1-Amino-8-hydroxy-3,6-disulfonaphthalene	[2] [8]
1-Amino-8-naphthyl-3,6-disulfonic acid	[2]
1-Hydroxy-3,6-disulfo-8-aminonaphthalene	[2]
1-Hydroxy-8-amino-3,6-disulfonaphthalene	[2]
1-Hydroxy-8-amino-3,6-naphthalenedisulfonic acid	[2]
3,6-Disulfo-1-amino-8-naphthol	[2]
3,6-Disulfo-8-hydroxy-1-naphthylamine	[2]
4-Amino-5-Hydroxy-2,7-Naphthalene-Disulfonic Acid	[2]
4-Amino-5-Hydroxynaphthalene-2,7-Disulphonic Acid	[2]
4-amino-5-hydroxynaphthalin-2,7-disulfonsaure	[2]
C.I. 35570	[3]
SULFONPHTHOL	[3]

Chemical and Physical Properties

H acid is typically a white to gray-yellow powder.^[1] It has a molecular formula of C₁₀H₉NO₇S₂ and a molecular weight of approximately 319.31 g/mol. ^{[1][3][5][6][8][9]} The compound's melting point is reported to be above 300°C.^{[1][6][8]} Its sulfonic acid functional groups contribute to its acidity and increase its solubility in water.^[2]

Chemical Structure

The structure of H acid, with its naphthalene core and multiple functional groups, is key to its reactivity. The presence of both an amino and a hydroxyl group allows for selective reactions at different pH levels.

Caption: Chemical structure of 1-amino-8-hydroxynaphthalene-3,6-disulphonic acid (H acid).

Synthesis of H Acid

The industrial synthesis of H acid is a multi-step process that typically starts from naphthalene. ^{[4][10]} The process generally involves a sequence of sulfonation, nitration, reduction, and hydrolysis reactions.^[4]

A common route involves the trisulfonation of naphthalene to produce 1-naphthylamine-3,6,8-trisulfonic acid (T-acid).^[11] This intermediate is then subjected to alkaline hydrolysis under pressure, which replaces one of the sulfonic acid groups with a hydroxyl group to form H acid. ^{[11][12]} The reaction conditions, such as temperature, pressure, and the concentration of reagents, are crucial for maximizing the yield and purity of the final product.^[13] The process often involves the isolation of intermediates as salts and subsequent acidification to obtain the desired product.^{[11][14]}

Applications of H Acid

The unique chemical structure of H acid makes it a valuable intermediate in various industrial applications, most notably in the synthesis of dyes and pigments.^{[15][16]}

Azo Dye Synthesis

H acid is a critical component in the manufacturing of a wide range of azo dyes.^{[2][4][7][16]} Azo dyes are characterized by the presence of one or more azo groups (-N=N-) and are used

extensively in the textile, leather, and paper industries. The amino and hydroxyl groups on the H acid molecule serve as coupling sites for diazonium salts.

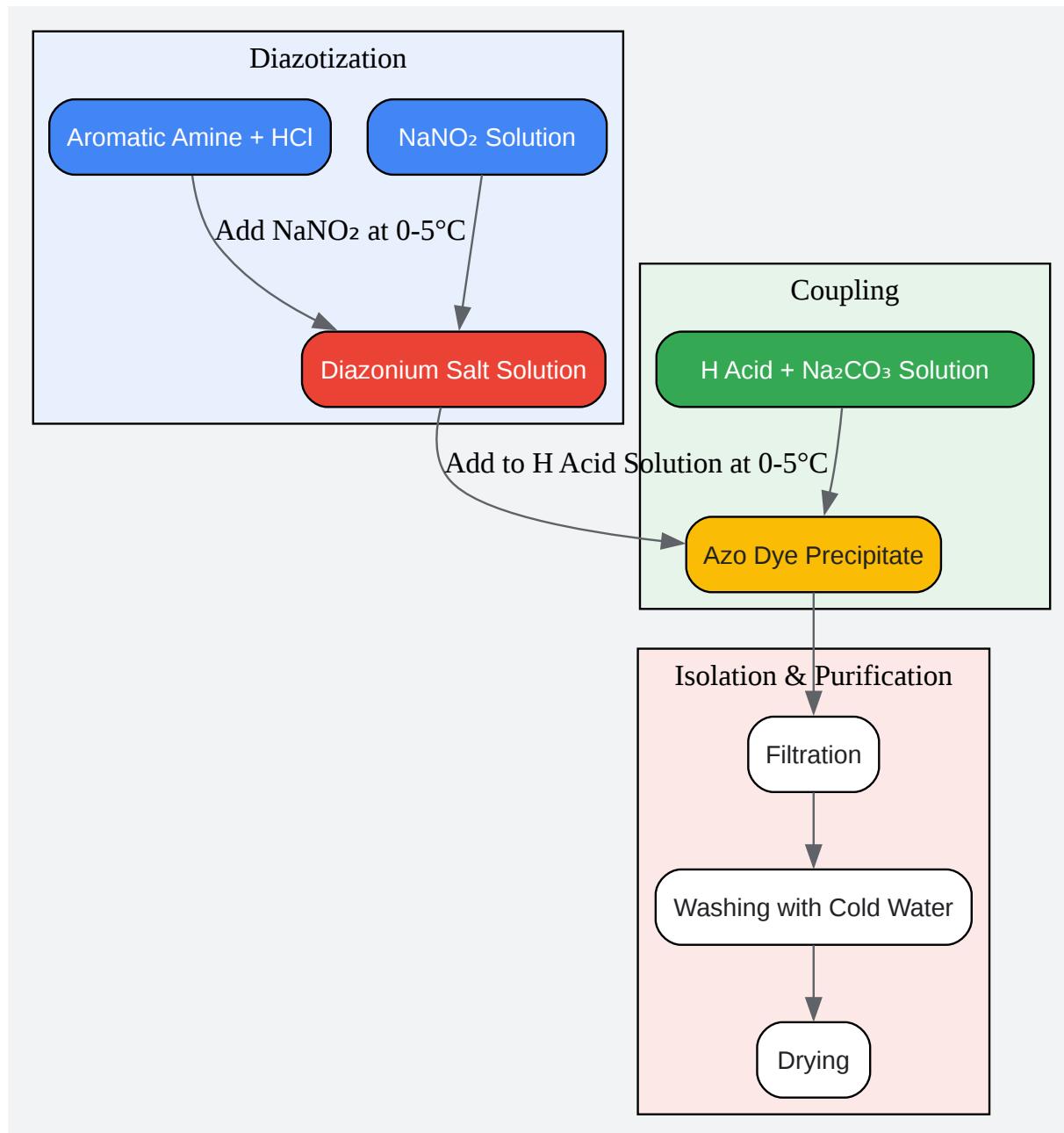
The coupling reaction can be controlled by adjusting the pH of the reaction medium. In acidic conditions, the coupling occurs at the position ortho to the amino group, while in alkaline conditions, it occurs ortho to the hydroxyl group.^[8] This dual reactivity allows for the synthesis of a diverse range of colors and dye structures. For example, C.I. Acid Black 1 is synthesized by a two-step process involving the coupling of diazotized p-nitroaniline in a weakly acidic solution, followed by coupling with diazotized aniline in an alkaline solution.^[7]

Pharmaceutical and Agrochemical Industries

Beyond the dye industry, H acid also finds applications in the pharmaceutical and agrochemical sectors.^{[15][16][17][18]} It serves as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals such as herbicides, insecticides, and fungicides.^[15] The growing demand in these sectors contributes to the market for H acid.^[15]

Experimental Protocol: Synthesis of an Azo Dye using H Acid

The following is a generalized protocol for the synthesis of an azo dye using H acid as the coupling component. This procedure should be performed by trained professionals in a well-ventilated laboratory with appropriate personal protective equipment.


Materials:

- H acid
- An aromatic amine (e.g., aniline)
- Sodium nitrite
- Hydrochloric acid
- Sodium carbonate
- Ice

- Distilled water
- Beakers, magnetic stirrer, pH meter

Procedure:

- **Diazotization of the Aromatic Amine:** a. Dissolve the aromatic amine in a dilute solution of hydrochloric acid in a beaker, cooled in an ice bath to 0-5°C. b. Slowly add a pre-cooled aqueous solution of sodium nitrite to the amine solution with constant stirring, maintaining the temperature between 0-5°C. c. Continue stirring for 15-20 minutes after the addition is complete to ensure the formation of the diazonium salt.
- **Preparation of the H Acid Coupling Solution:** a. Dissolve H acid in an aqueous solution of sodium carbonate in a separate beaker. b. Cool this solution in an ice bath to 0-5°C.
- **Coupling Reaction:** a. Slowly add the cold diazonium salt solution to the cold H acid solution with vigorous stirring. b. Maintain the temperature of the reaction mixture at 0-5°C. c. Adjust the pH of the solution as required for the desired coupling position (acidic for coupling ortho to the amino group, alkaline for coupling ortho to the hydroxyl group). d. A colored precipitate of the azo dye will form.
- **Isolation and Purification:** a. After the reaction is complete, continue stirring for a period to ensure maximum precipitation. b. Filter the dye precipitate using a Buchner funnel. c. Wash the precipitate with cold water to remove any unreacted starting materials and salts. d. Dry the purified azo dye in an oven at an appropriate temperature.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of an azo dye using H acid.

Conclusion

1-amino-8-hydroxynaphthalene-3,6-disulphonic acid, or H acid, is a compound of significant industrial importance. Its rich chemistry, stemming from its unique arrangement of functional groups, has made it an indispensable intermediate in the synthesis of a vast array of azo dyes. Furthermore, its utility extends to the pharmaceutical and agrochemical industries, highlighting its versatility. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and professionals working in these fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. CAS 90-20-0: H acid | CymitQuimica [cymitquimica.com]
- 3. H acid | C10H9NO7S2 | CID 7009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pschemicals.com [pschemicals.com]
- 5. chemscene.com [chemscene.com]
- 6. chemwhat.com [chemwhat.com]
- 7. H Acid | chemistry | Britannica [britannica.com]
- 8. 1-Amino-8-hydroxynaphthalene-3,6-disulphonic acid | 90-20-0 [chemicalbook.com]
- 9. 1-Amino-8-naphthol-3,6-disulfonic acid [webbook.nist.gov]
- 10. 1-Amino-8-hydroxynaphthalene-3,6-disulphonic acid synthesis - chemicalbook [chemicalbook.com]
- 11. EP0000493B1 - Process for the preparation of 1-amino-8-hydroxy-naphthalene-3,6-disulphonic acid (h acid). - Google Patents [patents.google.com]
- 12. US4178308A - Process for the preparation of 1-amino-8-naphthol-3,6-disulphonic acid (H-acid) - Google Patents [patents.google.com]
- 13. JPH04210954A - Production of 1-amino-8-hydroxynaphthalene-3,6-disulfonic acid - Google Patents [patents.google.com]

- 14. EP0009092B1 - Process for preparing 1-amino-8-naphthol-3,6-disulfonic acid (h acid) - Google Patents [patents.google.com]
- 15. dataintelo.com [dataintelo.com]
- 16. H Acid | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 17. echemi.com [echemi.com]
- 18. 8-Amino-1-naphthol-3,6-disulphonic acid - Manufacturers & suppliers with worldwide shipping [ottokemi.com]
- To cite this document: BenchChem. [The Multifaceted Chemistry of H Acid: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1199971#synonyms-for-1-amino-8-hydroxynaphthalene-3-6-disulphonic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com